molecular formula C11H19NO2 B2438574 Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate CAS No. 2260931-41-5

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate

Cat. No.: B2438574
CAS No.: 2260931-41-5
M. Wt: 197.278
InChI Key: MMHNUMGCHUXDAE-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate is a protected pyrrole derivative designed for use as a key synthetic intermediate in advanced chemical research. The pyrrole heterocycle is a fundamental scaffold found in numerous natural products and pharmaceuticals with demonstrated biological activities . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrole nitrogen, enhancing the compound's stability by suppressing the formation of reactive intermediates and allowing for selective functionalization at other positions on the ring system . This makes the reagent particularly valuable in multi-step synthetic sequences, especially in the construction of complex molecules like macrocycles and peptidomimetics explored in drug discovery . Compounds based on the 2H-pyrrole (pyrroline) structure can undergo aromatization or serve as reactive intermediates in various chemical transformations . Researchers utilize such Boc-protected pyrroles in the development of potential therapeutic agents, including novel antibacterial compounds to address the growing concern of antibiotic resistance . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming product identity, purity, and suitability for their specific application prior to use.

Properties

IUPAC Name

tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHNUMGCHUXDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-41-5
Record name tert-butyl 2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of N-boc-diallylamine with appropriate reagents . The reaction conditions typically include the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyrrole oxides, while reduction may yield pyrrolidines.

Scientific Research Applications

Chemistry

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in studying reaction mechanisms due to its unique structural properties.

Biology

The compound has been investigated for its biological activities:

  • Antimicrobial Properties : Studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

Research is ongoing to explore its pharmacological properties:

  • Drug Development : this compound is being evaluated as a potential drug candidate for treating diseases due to its favorable bioactivity profile.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials:

  • Chemical Manufacturing : Its stability and reactivity make it suitable for producing high-value chemicals with unique properties.

Case Studies

  • Anticancer Research : A study demonstrated that this compound inhibited the growth of specific cancer cell lines through apoptosis induction.
  • Antimicrobial Activity : Research indicated that this compound exhibited significant antibacterial effects against Gram-positive bacteria, making it a candidate for developing new antibiotics.
  • Synthetic Applications : In synthetic organic chemistry, this compound has been used as a precursor for synthesizing novel pyrrole-based compounds with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound is structurally similar but lacks the 5,5-dimethyl substitution.

    5-tert-butyl-2,2-dimethyl-1-oxo-5-phenylpyrrolidin-1-oxyl: Another related compound with different substituents on the pyrrole ring.

Uniqueness

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Tert-butyl 5,5-dimethyl-2H-pyrrole-1-carboxylate (CAS No. 137943158) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C11H19NO2
  • Molecular Weight : 199.28 g/mol
  • Structure : The compound features a pyrrole ring with tert-butyl and dimethyl substituents, which influence its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that certain pyrrole-based compounds possess activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Pathogen
This compound3.12 - 12.5Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

The above table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against specific pathogens, highlighting the competitive efficacy of pyrrole derivatives.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Compounds within the pyrrole class have shown promise in inhibiting pro-inflammatory cytokines and mediators in various experimental models.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzyme targets or cellular pathways involved in inflammation and microbial resistance.

Case Studies

  • Antitubercular Activity : A study focused on the synthesis and evaluation of pyrrole derivatives as potential antitubercular agents found that certain modifications to the pyrrole structure enhanced activity against Mycobacterium tuberculosis. The research demonstrated that compounds with specific substituents exhibited MIC values as low as 0.016 µg/mL against resistant strains .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that some pyrrole derivatives maintain low cytotoxicity profiles (IC50 > 64 µg/mL), indicating a favorable therapeutic index for further development .

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